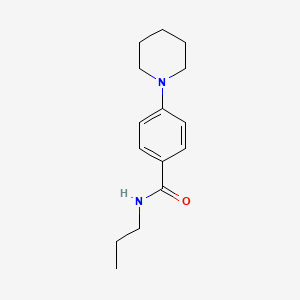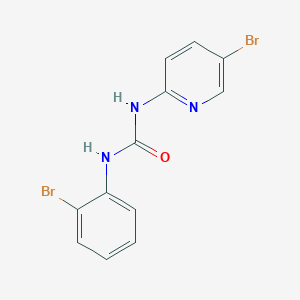
4-(1-piperidinyl)-N-propylbenzamide
Descripción general
Descripción
4-(1-piperidinyl)-N-propylbenzamide, also known as NPPB, is a compound that has been widely used in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels, which makes it a valuable tool for studying the role of chloride channels in various physiological processes.
Mecanismo De Acción
4-(1-piperidinyl)-N-propylbenzamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, which leads to a decrease in chloride ion conductance. This decrease in chloride ion conductance can have a variety of effects on physiological processes, depending on the specific chloride channel being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-piperidinyl)-N-propylbenzamide depend on the specific chloride channel being inhibited. In general, 4-(1-piperidinyl)-N-propylbenzamide has been shown to affect cell volume regulation, acid-base balance, and neuronal excitability. 4-(1-piperidinyl)-N-propylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit chloride channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-piperidinyl)-N-propylbenzamide in lab experiments is its ability to selectively inhibit chloride channels. This allows researchers to study the specific role of chloride channels in various physiological processes. However, one limitation of using 4-(1-piperidinyl)-N-propylbenzamide is that it can have off-target effects on other ion channels. This can make it difficult to interpret the results of experiments using 4-(1-piperidinyl)-N-propylbenzamide.
Direcciones Futuras
There are several future directions for research on 4-(1-piperidinyl)-N-propylbenzamide. One area of interest is the development of more selective inhibitors of chloride channels. This would allow researchers to study the specific role of individual chloride channels in various physiological processes. Another area of interest is the development of 4-(1-piperidinyl)-N-propylbenzamide derivatives with improved pharmacokinetic properties. This would allow for more effective use of 4-(1-piperidinyl)-N-propylbenzamide in animal models and potentially in human clinical trials. Finally, there is interest in using 4-(1-piperidinyl)-N-propylbenzamide as a therapeutic agent for inflammatory diseases, based on its anti-inflammatory effects.
Aplicaciones Científicas De Investigación
4-(1-piperidinyl)-N-propylbenzamide has been used in a wide range of scientific research studies due to its ability to inhibit chloride channels. Chloride channels are important for a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal excitability. By inhibiting chloride channels, 4-(1-piperidinyl)-N-propylbenzamide has been used to study the role of chloride channels in these processes.
Propiedades
IUPAC Name |
4-piperidin-1-yl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-10-16-15(18)13-6-8-14(9-7-13)17-11-4-3-5-12-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSZRRJHLHYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-yl)-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-chlorophenoxy)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4755756.png)
![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![5-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4755775.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4755786.png)




![3-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4755810.png)
![N,N-diethyl-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4755816.png)
![1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4755821.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4755832.png)
![8-[(2,6-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4755839.png)